2-Chloro-5,6-dimethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
2-chloro-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)9-6(7)10-5(3)8/h1-2H3,(H2,8,9,10) |
InChI Key |
BMOMSRIYLMTRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5,6 Dimethylpyrimidin 4 Amine
Established Synthetic Routes for 2-Chloro-5,6-dimethylpyrimidin-4-amine
A plausible and established synthetic pathway for this compound commences with the precursor 5,6-dimethyluracil. This route typically involves two primary chemical transformations: a chlorination step followed by a regioselective amination.
First, 5,6-dimethyluracil undergoes a chlorination reaction to yield the intermediate, 2,4-dichloro-5,6-dimethylpyrimidine (B154738). This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. The reaction of 5-fluorouracil (B62378) with phosphorus oxychloride in the presence of N,N-dimethylaniline to produce 2,4-dichloro-5-fluoropyrimidine (B19854) is a well-documented analogous transformation. researchgate.net
The subsequent and final step is the regioselective amination of the 2,4-dichloro-5,6-dimethylpyrimidine intermediate. This nucleophilic aromatic substitution (SNAr) reaction introduces an amino group at the C4 position of the pyrimidine (B1678525) ring, yielding the desired this compound. The regioselectivity of this amination is a critical aspect of the synthesis. Generally, in nucleophilic substitution reactions of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring. acs.org
Mechanistic Elucidation of Primary Synthetic Pathways
The synthesis of this compound from 5,6-dimethyluracil can be mechanistically understood in two key stages:
Chlorination of 5,6-dimethyluracil: The conversion of the di-oxo pyrimidine (uracil) to the dichloro pyrimidine derivative using phosphorus oxychloride is a classic reaction in heterocyclic chemistry. The mechanism involves the activation of the carbonyl groups of the uracil (B121893) ring by POCl₃. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. A subsequent attack by a chloride ion displaces the phosphate (B84403) group, resulting in the formation of the chloro-substituted pyrimidine. This process occurs at both carbonyl positions to yield the 2,4-dichloro-5,6-dimethylpyrimidine.
Regioselective Amination: The reaction of 2,4-dichloro-5,6-dimethylpyrimidine with an amine source, such as ammonia, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The attack of the amine at the C4 position is generally favored over the C2 position. This regioselectivity can be explained by the relative stability of the Meisenheimer-like intermediates formed during the reaction. The intermediate resulting from the attack at C4 is often more stable, leading to the preferential formation of the 4-amino product. The reaction is typically carried out in a suitable solvent and may be influenced by the presence of a base to neutralize the liberated hydrochloric acid.
Optimization of Reaction Conditions and Reagent Stoichiometry
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in the two-step synthesis are outlined below.
| Parameter | Chlorination Step (5,6-dimethyluracil to 2,4-dichloro-5,6-dimethylpyrimidine) | Amination Step (2,4-dichloro-5,6-dimethylpyrimidine to final product) |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) is commonly used. The molar ratio of POCl₃ to the uracil derivative can be optimized, with an excess often employed to drive the reaction to completion. | Not applicable. |
| Base | A tertiary amine base like N,N-dimethylaniline can be used as an acid scavenger. The stoichiometry of the base relative to the uracil is a critical parameter to control side reactions. | A base such as triethylamine (B128534) may be used to neutralize the HCl formed during the reaction. nih.gov The molar equivalents of the base should be carefully controlled. |
| Temperature | The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent or phosphorus oxychloride. researchgate.net | The temperature can vary depending on the reactivity of the amine. Room temperature to elevated temperatures (e.g., 120-140°C in microwave synthesis) can be employed. nih.gov |
| Reaction Time | The reaction time can range from a few hours to overnight, and it is monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. researchgate.net | Reaction times can vary from minutes (in microwave-assisted synthesis) to several hours. nih.gov |
| Solvent | The reaction can be performed neat in excess POCl₃ or in a high-boiling inert solvent. | Solvents such as propanol, ethanol (B145695), or other polar aprotic solvents are suitable for this step. nih.gov |
Advanced Synthetic Techniques for this compound
To enhance the efficiency and sustainability of the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles are being explored.
Exploration of Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve yields. kuey.netnih.govkuey.net
For the amination of 2,4-dichloro-5,6-dimethylpyrimidine, a microwave-assisted approach could offer several advantages. A general procedure for a similar microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives involves reacting the dichloropyrimidine with a substituted amine in a solvent like anhydrous propanol, with the addition of a base such as triethylamine. The reaction is typically performed at temperatures between 120–140 °C for a short duration of 15–30 minutes. nih.gov This method demonstrates the potential for rapid and efficient synthesis of the target compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Temperature | Bulk heating, often with temperature gradients | Uniform and rapid heating |
| Yield | Often moderate to good | Generally higher yields |
| Side Reactions | More prone to side reactions due to prolonged heating | Reduced side reactions due to shorter reaction times |
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kuey.netnih.govkuey.netrasayanjournal.co.inresearchgate.net These principles can be applied to the synthesis of this compound in several ways:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For the amination step, exploring the use of water or ethanol as a solvent could be a greener alternative to traditional organic solvents. kuey.net
Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents and minimize waste. While the amination of dichloropyrimidines can proceed without a catalyst, exploring catalytic systems could enhance efficiency and selectivity.
Energy Efficiency: Microwave-assisted synthesis is an example of an energy-efficient technique that can significantly reduce energy consumption compared to conventional heating methods. kuey.netrasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The proposed two-step synthesis from 5,6-dimethyluracil has a reasonable atom economy, but further improvements could be explored.
Strategies for Isolation and Purification of this compound
After the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Common laboratory techniques for this purpose include:
Extraction: The reaction mixture is typically worked up by quenching it with water or an aqueous basic solution to neutralize any remaining acid. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.
Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.
The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), a class of reactions central to its derivatization. In this mechanism, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a temporary, stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion re-establishes the aromaticity of the ring, yielding the substituted product. The reactivity of chloropyrimidines in SNAr reactions is well-documented, with the C2, C4, and C6 positions being susceptible to nucleophilic attack. For the title compound, the C2 position is the sole site for such substitution.
The displacement of the C2-chloro substituent by various amine nucleophiles is a common and effective method for synthesizing a diverse range of 2-aminopyrimidine (B69317) derivatives. These reactions are typically conducted under thermal or microwave conditions and can be influenced by acid or base catalysis. researchgate.net For instance, reactions of analogous 2-chloropyrimidines with primary and secondary amines have been shown to proceed in moderate to excellent yields. nih.gov The reaction conditions can be tailored; for example, heating in water with a base like potassium fluoride (B91410) or under acidic conditions with hydrochloric acid has proven effective for related chloropyrimidines. nih.govnih.gov
Table 1: Representative Amination of this compound This table presents a generalized reaction based on established procedures for similar substrates.
| Nucleophile | Reagents & Conditions | Product | Typical Yield |
|---|---|---|---|
| Aniline | Ethanol, 160°C, Microwave, 10-30 min | N2-phenyl-5,6-dimethylpyrimidine-2,4-diamine | Good to Excellent |
| Morpholine | Water, KF (2 equiv.), 100°C, 17 h | 2-(Morpholin-4-yl)-5,6-dimethylpyrimidin-4-amine | Moderate to Good |
| Benzylamine | Isopropanol, DIPEA, 80°C, 12 h | N2-benzyl-5,6-dimethylpyrimidine-2,4-diamine | Good |
Furthermore, this amination reaction serves as a foundational step in synthetic pathways toward more complex heterocyclic systems, such as quinazolines. Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine rings. wikipedia.org While not a direct conversion, this compound can be envisioned as a precursor in a multi-step synthesis analogous to established quinazoline (B50416) preparations. frontiersin.orgmdpi.comnih.gov In such a sequence, an SNAr reaction between the title compound and an ortho-substituted aniline, like methyl anthranilate, would yield a 2-(2-(methoxycarbonyl)phenylamino)pyrimidine intermediate. A subsequent intramolecular cyclization, typically promoted by acid or heat, would then form the fused pyrimido[2,1-b]quinazolinone ring system.
The C2-chloro group can also be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to generate 2-alkoxy- and 2-aryloxypyrimidine derivatives, respectively. These reactions generally proceed via the SNAr mechanism. To facilitate the reaction, the corresponding alcohol or phenol (B47542) is typically deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more potent nucleophilic alkoxide or phenoxide anion. libretexts.org
The reaction of related 2-chloropyrimidines with sodium alkoxides is an established method for ether formation on the pyrimidine ring. wuxiapptec.comchemrxiv.org For this compound, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of 2-methoxy-5,6-dimethylpyrimidin-4-amine. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Owing to the high nucleophilicity of sulfur, thiols and their corresponding thiolate anions are highly effective nucleophiles for SNAr reactions with chloropyrimidines. chemrxiv.orgchemistrysteps.com This reactivity allows for the synthesis of 2-(alkylthio)- and 2-(arylthio)pyrimidine derivatives, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.net The reaction is typically performed by treating this compound with a thiol in the presence of a base (e.g., triethylamine or sodium hydroxide) to generate the thiolate in situ.
This transformation is generally efficient, benefiting from the fact that thiolates are excellent nucleophiles but relatively weak bases, which minimizes competing elimination reactions. masterorganicchemistry.com The resulting thioether linkage is stable and can be further oxidized to the corresponding sulfoxide (B87167) or sulfone if desired, providing additional avenues for molecular diversification. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful alternatives to classical SNAr through transition metal-catalyzed cross-coupling reactions. These methods often proceed under milder conditions and exhibit broad functional group tolerance, significantly expanding the synthetic utility of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides, including heteroaryl chlorides like the title compound, with a wide variety of primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
A typical catalyst system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos or BINAP), in the presence of a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu). The reaction of a close analogue, 2-chloro-5-methylpyrimidin-4-ylamine, has been successfully demonstrated, providing a template for the derivatization of the title compound.
Table 2: Example of Buchwald-Hartwig Amination This table illustrates a representative Buchwald-Hartwig coupling based on a closely related substrate.
| Amine Substrate | Catalyst System & Base | Solvent & Conditions | Product |
|---|---|---|---|
| 3-Bromo-t-butyl-benzenesulfonamide | Pd₂(dba)₃ (cat.), Xantphos (cat.), Cs₂CO₃ (2 equiv.) | Dioxane, Reflux, 3-5 h | N-(3-((4-amino-5,6-dimethylpyrimidin-2-yl)amino)phenyl)-t-butyl-benzenesulfonamide |
The Chan-Lam coupling reaction provides a complementary method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. In its most common application, an N-H or O-H containing compound is coupled with an aryl boronic acid. In the context of this compound, the primary amino group at the C4 position can act as the nucleophilic partner in a Chan-Lam reaction.
This reaction would involve treating the title compound with an aryl boronic acid in the presence of a copper source, such as copper(II) acetate (Cu(OAc)₂), a base (e.g., pyridine (B92270) or triethylamine), and typically an oxidant, which can be atmospheric oxygen. The outcome is the selective arylation of the C4-amino group, yielding an N-aryl-2-chloro-5,6-dimethylpyrimidin-4-amine. The C2-chloro atom remains intact, offering a handle for subsequent orthogonal functionalization via the methods described above.
Table 3: Example of Chan-Lam Coupling This table illustrates a representative Chan-Lam coupling where the title compound acts as the amine component.
| Boronic Acid | Catalyst System & Reagents | Solvent & Conditions | Product |
|---|---|---|---|
| Phenylboronic Acid | Cu(OAc)₂ (cat.), Pyridine (2 equiv.), 4Å Molecular Sieves | Dichloromethane (DCM), Room Temp, Air, 24-48 h | 2-Chloro-N-phenyl-5,6-dimethylpyrimidin-4-amine |
Chemical Reactivity and Derivatization of 2 Chloro 5,6 Dimethylpyrimidin 4 Amine
The chemical reactivity of 2-chloro-5,6-dimethylpyrimidin-4-amine is governed by the interplay of its functional groups: the electron-rich aminopyrimidine core, the reactive chloro substituent at the 2-position, and the amino group at the 4-position. These features allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Strategic Applications of 2 Chloro 5,6 Dimethylpyrimidin 4 Amine in Advanced Organic Synthesis
Role as a Versatile Heterocyclic Building Block
The inherent reactivity of 2-Chloro-5,6-dimethylpyrimidin-4-amine, primarily centered around the displaceable chlorine atom at the 2-position, allows for its use in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. This reactivity is fundamental to its role in synthesizing more elaborate heterocyclic systems.
While direct literature detailing the synthesis of quinazoline (B50416) analogues starting specifically from this compound is limited, the chemical principles governing the reactivity of related 2-chloropyrimidines are well-established. The pyrimidine (B1678525) ring itself is a core component of quinazolines, which are formed by fusing a pyrimidine ring with a benzene (B151609) ring.
In a broader context, the synthesis of quinazoline derivatives often involves the reaction of a 2-chlorinated heterocyclic precursor with an appropriate amine-containing reactant. For instance, in a structure-activity relationship study aimed at discovering inhibitors of the p97 ATPase, a general procedure for creating quinazoline analogues was described. nih.govresearchgate.net This involved reacting a 2,4-dichloroquinazoline (B46505) with an amine. nih.govresearchgate.net Although this example uses a dichloroquinazoline, the underlying reaction—a nucleophilic aromatic substitution at a chlorinated position—is directly applicable to this compound. This highlights its potential to act as a precursor for pyrimidine-fused systems, where the chloro group would be substituted by a nucleophile from another cyclic or acyclic partner, leading to the formation of novel nitrogen-containing heterocycles.
The strategic placement of functional groups on the this compound scaffold facilitates the construction of fused heterocyclic systems. The chloro and amino groups can participate in intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic structures. This is a key strategy for accessing diverse chemical space and generating molecules with unique three-dimensional shapes, which is often crucial for biological activity.
For example, the chloro group can be displaced by a nucleophile that is part of a larger molecule, leading to the fusion of the pyrimidine ring with another ring system. Alternatively, the existing amino group can be functionalized with a side chain containing an electrophilic center, which can then react with a carbon atom of the pyrimidine ring or undergo a separate cyclization step. These approaches allow for the creation of a wide array of fused systems, such as thienopyrimidines, triazolopyrimidines, or other complex scaffolds relevant to drug discovery.
Contribution to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal starting point for such studies due to the ease with which its structure can be modified.
The reactive chlorine atom at the 2-position of the pyrimidine ring is the key to its utility in generating compound libraries. Through nucleophilic aromatic substitution, this chlorine can be replaced by a wide variety of functional groups, introduced by reacting the scaffold with different nucleophiles (e.g., amines, alcohols, thiols). This allows for the rapid and efficient creation of a large number of structurally related analogues.
In a notable study focused on developing p97 ATPase inhibitors, a library of quinazoline-based compounds was synthesized and evaluated. nih.govresearchgate.net The research involved exploring modifications at various positions of the core scaffold to understand the impact on potency and selectivity. nih.govresearchgate.net While the core in that specific study was a quinazoline, this compound was explicitly used in the synthesis of one of the analogues. nih.govresearchgate.net In that synthesis, it was reacted with 3,4-dihydro-2H-benzo[b] nih.govoxazine to generate a novel derivative for biological testing. nih.govresearchgate.net This practical example underscores its role as a valuable precursor for creating diverse molecules for SAR exploration.
The general synthetic scheme for such a library is outlined below:
| Reactant A (Scaffold) | Reactant B (Nucleophile) | General Product Structure |
| This compound | R-NH₂ (Primary/Secondary Amine) | 2-(R-amino)-5,6-dimethylpyrimidin-4-amine |
| This compound | R-OH (Alcohol/Phenol) | 2-(R-oxy)-5,6-dimethylpyrimidin-4-amine |
| This compound | R-SH (Thiol) | 2-(R-thio)-5,6-dimethylpyrimidin-4-amine |
Table 1: Representative reactions for compound library synthesis using this compound as a scaffold.
Beyond generating libraries for initial screening, this compound can be used to create more sophisticated molecular tools, such as chemical probes. These probes are designed to investigate biological systems by selectively interacting with a specific target, such as an enzyme or receptor.
The synthesis of a chemical probe often requires the introduction of specific functionalities, such as:
Reporter Tags: Fluorescent dyes or radioactive isotopes for visualization and detection.
Affinity Labels: Groups that can form a covalent bond with the biological target for permanent labeling.
Linkers: Chemical chains used to attach the core scaffold to other molecules, such as biotin (B1667282) for affinity purification.
The versatile reactivity of the chloro group allows for the precise and systematic introduction of these functionalities. For example, a linker arm with a terminal amine could be attached at the 2-position, and this amine could then be used to conjugate a fluorescent tag. The methyl groups at the 5- and 6-positions, along with the amino group at the 4-position, provide additional points for modification, allowing for fine-tuning of the probe's properties, such as solubility, cell permeability, and target affinity.
Application in the Preparation of Diverse Amine Derivatives
One of the most direct and widespread applications of this compound is in the synthesis of a vast array of 2-substituted amine derivatives. The carbon-chlorine bond at the 2-position is susceptible to nucleophilic attack, particularly by nitrogen nucleophiles, making it a straightforward process to generate a variety of N-substituted pyrimidines.
This reaction, a nucleophilic aromatic substitution (SNAr), is typically carried out by heating the chloropyrimidine with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. The reaction is highly versatile, accommodating a wide range of amines, from simple alkylamines to complex anilines and heterocyclic amines.
Below is a table summarizing representative transformations:
| Starting Material | Amine Reagent | Product | Reaction Conditions |
| This compound | Benzylamine | N²-benzyl-5,6-dimethylpyrimidine-2,4-diamine | Base (e.g., Et₃N), Solvent (e.g., THF/CH₃CN), Room Temp to Reflux |
| This compound | Aniline | N²-phenyl-5,6-dimethylpyrimidine-2,4-diamine | Base, Solvent, Heat |
| This compound | Morpholine | 2-(Morpholin-4-yl)-5,6-dimethylpyrimidin-4-amine | Base, Solvent, Heat |
| This compound | 3,4-dihydro-2H-benzo[b] nih.govoxazine | 2-(2,3-Dihydro-4H-benzo[b] nih.govoxazin-4-yl)-5,6-dimethylpyrimidin-4-amine | Base (e.g., Et₃N), Solvent (e.g., THF) nih.govresearchgate.net |
Table 2: Synthesis of diverse amine derivatives via nucleophilic aromatic substitution.
The resulting 2,4-diaminopyrimidine (B92962) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to easily diversify the substituent at the 2-position makes this compound a highly valuable starting material for drug discovery programs.
Development of Novel Methodologies Employing this compound as a Model Substrate
Extensive research of scientific literature and chemical databases did not yield specific instances where this compound has been utilized as a model substrate for the development of novel synthetic methodologies. The available information primarily documents its use as a reactant or intermediate in the synthesis of more complex molecules, rather than as a benchmark compound for establishing new reaction protocols or catalytic systems.
In one such example, this compound was used as a precursor in a multi-step synthesis to produce potent and selective inhibitors of p97 ATPase, identified as ML240 and ML241. researchgate.netnih.gov The synthesis involved the reaction of this compound with 3,4-dihydro-2H-benzo[b] researchgate.netoxazine. researchgate.netnih.gov However, this study focused on the structure-activity relationship of the final products and did not use this compound to develop a new, broadly applicable synthetic method.
While chloropyrimidines are a well-established class of compounds in organic synthesis, often used in the development of cross-coupling reactions, the specific role of this compound as a model substrate is not documented in the reviewed literature. Therefore, a detailed analysis of its application in the development of novel methodologies, including data tables on reaction optimization or substrate scope studies, cannot be provided at this time.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Chloro 5,6 Dimethylpyrimidin 4 Amine and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Spectroscopy : In the proton NMR spectrum of 2-Chloro-5,6-dimethylpyrimidin-4-amine, distinct signals corresponding to the different proton environments are expected. The two methyl groups (at positions 5 and 6) would likely appear as sharp singlets in the aliphatic region (δ 2.0-2.5 ppm). The chemical shifts of these methyl groups would be slightly different due to the influence of the adjacent chloro and amino substituents. The protons of the primary amine (-NH₂) group would typically produce a broader singlet, the chemical shift of which can vary depending on the solvent and concentration but is often observed in the range of δ 5.0-7.0 ppm.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are anticipated. The carbons of the two methyl groups would resonate at high field (upfield, typically δ 10-25 ppm). The four carbons of the pyrimidine (B1678525) ring would appear at a lower field (downfield) due to their sp² hybridization and the influence of the electronegative nitrogen and chlorine atoms. The carbon atom bonded to the chlorine (C2) and the carbons bonded to the amino group (C4) and methyl groups (C5, C6) would have characteristic chemical shifts that are crucial for assignment. researchgate.net For example, pyrimidine ring carbons typically resonate in the range of δ 140-165 ppm. researchgate.netmdpi.com
| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | :--- | | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | 5-CH₃ | ~2.2 | ~15-20 | | 6-CH₃ | ~2.4 | ~20-25 | | 4-NH₂ | ~5.0-7.0 (broad) | N/A | | C2 | N/A | ~155-160 | | C4 | N/A | ~160-165 | | C5 | N/A | ~115-120 | | C6 | N/A | ~150-155 |
Note: These are predicted values based on typical ranges for similar structures; actual values may vary.
Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence for structural assignments. youtube.comharvard.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the methyl and amine singlets. For derivatives with more complex side chains, COSY is essential for tracing proton-proton connectivities.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹J C,H coupling). sdsu.edunih.gov An HSQC spectrum would show a cross-peak connecting the proton signal of the 5-methyl group to its corresponding carbon signal, and another cross-peak connecting the 6-methyl protons to their carbon. This unequivocally links the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²J C,H and ³J C,H). researchgate.netyoutube.com This allows for the assembly of molecular fragments. For the target molecule, key HMBC correlations would be expected from the 5-CH₃ protons to ring carbons C4, C5, and C6, and from the 6-CH₃ protons to ring carbons C5, C6, and N1/C2. These long-range correlations are critical for unambiguously confirming the substitution pattern on the pyrimidine ring. researchgate.net
| Expected Key HMBC Correlations | | :--- | :--- | | Protons | Correlated Carbons (2 and 3 bonds away) | | 5-CH₃ | C4, C6 | | 6-CH₃ | C5, C2 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). acs.org This precision allows for the determination of the elemental formula of the parent ion, confirming the molecular formula C₆H₈ClN₃ for this compound.
Beyond accurate mass, HRMS provides information on the molecule's fragmentation pattern upon ionization. chemguide.co.uk The fragmentation of halogenated pyrimidines is influenced by the stability of the resulting ions. nih.gov For this compound, characteristic fragmentation pathways could include:
Loss of a chlorine radical (Cl•).
Loss of a methyl radical (CH₃•).
Cleavage of the pyrimidine ring, potentially involving the loss of HCN or related fragments.
The presence of chlorine is also identifiable by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, where the M+2 peak (due to the ³⁷Cl isotope) is approximately one-third the intensity of the M+ peak (due to the ³⁵Cl isotope). researchgate.net
| Potential Fragments in Mass Spectrometry | | :--- | :--- | :--- | | Ion | Formula | Description | | [M]⁺ | C₆H₈ClN₃⁺ | Molecular Ion | | [M-Cl]⁺ | C₆H₈N₃⁺ | Loss of Chlorine | | [M-CH₃]⁺ | C₅H₅ClN₃⁺ | Loss of a Methyl group | | [M-HCN]⁺ | C₅H₇ClN₂⁺ | Ring fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. vandanapublications.com For this compound, the IR spectrum would display several key absorption bands that confirm the presence of its constituent functional groups. ijirset.com
| Expected IR Absorption Bands | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | | N-H stretch | Primary Amine (-NH₂) | 3300-3500 (typically two bands) | | C-H stretch | Methyl (-CH₃) | 2850-3000 | | C=N and C=C stretch | Pyrimidine Ring | 1550-1650 | | N-H bend | Primary Amine (-NH₂) | 1600-1650 | | C-Cl stretch | Chloro group | 600-800 |
Source: Based on data from general IR correlation charts and literature on pyrimidine derivatives. vandanapublications.comnist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is routinely used to assess the purity of synthesized this compound and its derivatives.
In a typical purity analysis, reversed-phase HPLC is employed. researchgate.net The sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica (B1680970) gel). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compounds. researchgate.net The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the pyrimidine ring absorbs strongly. Purity levels for synthesized compounds are often reported to be greater than 95%. mdpi.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing for the precise determination of the compound's concentration in unknown samples. nih.gov
| Typical HPLC Conditions for Pyrimidine Analysis | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase C18 or C8 | | Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with additives like formic acid or ammonium (B1175870) formate. researchgate.net | | Detector | UV-Vis, typically in the 254-280 nm range | | Flow Rate | 0.5 - 1.5 mL/min | | Temperature | Room temperature or controlled (e.g., 35 °C) |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
For a compound like this compound, X-ray crystallography would confirm the planarity of the pyrimidine ring and provide precise measurements of bond lengths and angles. scispace.com Analysis of the crystal structure of the closely related compound 2-Chloro-6-methylpyrimidin-4-amine reveals key structural features that would be expected to be similar. nih.gov In the solid state, molecules are often linked by intermolecular forces. For this class of compounds, N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule are common, often leading to the formation of inversion dimers and extended two-dimensional networks. nih.gov The crystal packing is also influenced by π–π stacking interactions between the aromatic pyrimidine rings. nih.gov
| Selected Structural Parameters from a Related Crystal Structure (2-Chloro-6-methylpyrimidin-4-amine) | | :--- | :--- | | Parameter | Value | | Crystal System | Monoclinic | | Intermolecular Interaction | N—H⋯N hydrogen bonds forming inversion dimers | | π–π Stacking | Centroid–centroid distance of ~3.53 Å |
Source: Data from the crystallographic study of 2-Chloro-6-methylpyrimidin-4-amine. nih.gov
Advanced Chromatographic Techniques (e.g., LC-MS for compound purification)
The structural elucidation and purification of this compound and its synthesized derivatives are critically dependent on advanced chromatographic techniques. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and indispensable tool. This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry. LC-MS is routinely employed for the analysis of reaction mixtures, confirmation of molecular weight, assessment of purity, and for the preparative purification of target compounds from complex matrices.
In the context of synthesizing derivatives of this compound, LC-MS serves as a cornerstone for both process monitoring and final product isolation. The analysis is typically performed using reversed-phase HPLC, which separates compounds based on their hydrophobicity. researchgate.net The stationary phase commonly consists of silica gel chemically modified with C8 or C18 alkyl chains. researchgate.net
The mobile phase usually comprises a mixture of water and an organic solvent, most frequently acetonitrile or methanol, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. amazonaws.com A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to effectively separate compounds with a wide range of polarities, from unreacted starting materials to the final, often more complex, derivatives. amazonaws.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically results in the formation of a protonated molecular ion ([M+H]⁺), allowing for straightforward determination of the molecular weight. amazonaws.com This provides unambiguous confirmation of the presence and identity of the desired product in a reaction mixture. For preparative applications, the analytical method is scaled up using larger columns, and the fraction corresponding to the peak of the target compound is collected. The high specificity of MS detection ensures that only the desired compound is isolated, leading to high levels of purity.
Detailed research findings on analogous substituted pyrimidines demonstrate the utility of this approach. For instance, in the synthesis of complex pyrimidine-based kinase inhibitors, preparative reversed-phase HPLC is the standard for purification. amazonaws.com Analytical LC-MS is then used to confirm the purity and identity of the isolated fractions. amazonaws.com
The table below summarizes typical conditions and representative data for the LC-MS analysis of a synthesized derivative of this compound, based on established methods for similar structures. amazonaws.com
| Parameter | Description |
| Chromatography System | Shimadzu LC-10AS or equivalent |
| Mass Spectrometer | Micromass Platform LC or equivalent |
| Column | Waters Xterra C18, 5 µm, 4.6 x 30 mm (Analytical) or YMC Pack ODS-A, 20 x 100 mm (Preparative) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient (Analytical) | Linear gradient from 10% B to 90% B over 2 minutes |
| Flow Rate (Analytical) | 4 mL/min |
| Detection | UV at 220 nm and Electrospray Ionization (ESI) in positive mode |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
This interactive table is based on commonly used parameters for the analysis of related pyrimidine derivatives. amazonaws.com
Below is a table showcasing example analytical data that would be obtained for a hypothetical synthesized derivative following purification.
| Compound ID | Derivative Structure | Retention Time (t R ) [min] | Purity (%) | Observed m/z ([M+H]⁺) |
| 1 | N-aryl-2-chloro-5,6-dimethylpyrimidin-4-amine | 1.95 | >98 | Calculated + 1 |
| 2 | 2-(piperazin-1-yl)-5,6-dimethylpyrimidin-4-amine | 1.52 | >99 | Calculated + 1 |
| 3 | N-benzyl-5,6-dimethyl-2-(methylthio)pyrimidin-4-amine | 2.10 | >97 | Calculated + 1 |
This interactive table presents hypothetical data based on typical results for analogous compounds to illustrate the output of LC-MS analysis.
The combination of high-resolution separation and precise mass determination makes LC-MS an essential technique for ensuring the structural integrity and purity of this compound and its derivatives in a research and development setting.
Theoretical and Computational Chemistry Approaches Applied to 2 Chloro 5,6 Dimethylpyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. nih.govnih.gov For pyrimidine (B1678525) derivatives, these calculations can determine key properties such as molecular orbital energies, charge distributions, and molecular electrostatic potential, which collectively govern the molecule's chemical behavior. rsc.orgtandfonline.com
The electronic properties of 2-Chloro-5,6-dimethylpyrimidin-4-amine are significantly influenced by the substituents on the pyrimidine ring: the electron-donating amino and methyl groups, and the electron-withdrawing chloro group. DFT calculations on analogous aminopyrimidine systems have shown that the distribution of electron density is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. acs.org The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are typically regions of high electron density, making them potential sites for protonation and other electrophilic interactions. wikipedia.org
The reactivity of the molecule can be further quantified through calculated parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A smaller HOMO-LUMO gap generally indicates higher reactivity. For substituted pyrimidines, the nature and position of substituents can modulate this gap, thereby fine-tuning the molecule's reactivity. tandfonline.com
Below is a hypothetical data table illustrating the types of electronic properties that can be calculated for this compound and its analogs using DFT. The values are representative and based on studies of similar compounds.
| Calculated Property | Predicted Value (Arbitrary Units) | Significance |
| Energy of HOMO | -6.5 eV | Indicates the ability to donate electrons. |
| Energy of LUMO | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | N1: -0.45, C2: +0.25, N3: -0.48, C4: +0.30, C5: -0.15, C6: -0.10, Cl: -0.18, N(amino): -0.60 | Predicts sites for nucleophilic and electrophilic attack. |
These computational insights are invaluable for designing new synthetic routes and for understanding the interactions of the molecule in a biological context.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides a framework for mapping out the entire energy landscape of a chemical reaction, including the identification of transition states, which are the energetic barriers that must be overcome. mit.edusmu.edu This is particularly useful for understanding the mechanisms of reactions involving pyrimidine derivatives, such as their synthesis or subsequent functionalization.
The synthesis of substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with amidines or related N-C-N synthons. organic-chemistry.org Theoretical modeling of these reaction pathways can reveal the step-by-step mechanism, including the formation of intermediates and the structure of the transition state for each step. science.org.ge For instance, in the synthesis of a molecule like this compound, computational studies could elucidate the mechanism of the chlorination step, which is crucial for introducing the reactive chloro group. Studies on the chlorination of other pyrimidine bases have shown that the reaction sites can be predicted based on kinetic and thermodynamic calculations. nih.gov
Transition state modeling allows for the calculation of activation energies, which are directly related to the reaction rates. By comparing the activation energies of different possible reaction pathways, the most favorable route can be determined. scielo.br For example, in nucleophilic substitution reactions at the C2 position of the pyrimidine ring, computational analysis can predict whether the reaction proceeds through an addition-elimination mechanism or a concerted pathway.
The following table presents a hypothetical reaction pathway analysis for a nucleophilic substitution reaction on a chloropyrimidine analog, illustrating the kind of data that can be generated.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | Tetrahedral Intermediate | 15.2 | -5.8 |
| Chloride Elimination | Transition State 2 | 8.5 | -12.3 |
| Overall Reaction | Product | - | -18.1 |
Such detailed analyses are critical for optimizing reaction conditions and for predicting the feasibility of novel synthetic strategies.
Conformational Analysis and Stereochemical Considerations
While the pyrimidine ring itself is aromatic and therefore largely planar, the substituents attached to it can have rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. youtube.com For this compound, the primary focus of conformational analysis would be the orientation of the amino group and the methyl groups.
Rotation around the C-N bond of the amino group can be investigated computationally to determine if there are any preferred orientations. Similarly, the rotation of the methyl groups can be modeled. While the energy differences between these conformations might be small, they can be significant in the context of intermolecular interactions, such as binding to a biological target. youtube.com
In cases where chiral centers are present or could be formed during a reaction, computational methods can be used to predict the stereochemical outcome. acs.org For instance, if this compound were to undergo a reaction that introduces a new stereocenter, computational modeling could predict which diastereomer or enantiomer would be preferentially formed. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. mdpi.com
A hypothetical conformational analysis for the rotation of the amino group is presented in the table below.
| Dihedral Angle (H-N-C4-N3) | Relative Energy (kcal/mol) | Stability |
| 0° | 1.5 | Eclipsed (less stable) |
| 60° | 0.2 | Staggered |
| 120° | 1.5 | Eclipsed (less stable) |
| 180° | 0.0 | Staggered (most stable) |
These computational predictions of the preferred three-dimensional structure are crucial for understanding the molecule's shape and how it interacts with its environment.
Future Research Directions and Emerging Paradigms in 2 Chloro 5,6 Dimethylpyrimidin 4 Amine Research
Exploration of Novel Reactivities and Transformation Pathways
The reactivity of 2-Chloro-5,6-dimethylpyrimidin-4-amine is primarily centered around the reactive chloro substituent at the C2 position, which is susceptible to nucleophilic aromatic substitution. While this has been the cornerstone of its application in synthesis, future research should aim to uncover and exploit novel reaction pathways.
Key Areas for Exploration:
Cross-Coupling Reactions: Beyond traditional amination, the exploration of a wider array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could yield a diverse range of C-C, C-N, and C-O bonded derivatives. researchgate.netresearchgate.net Investigating the reactivity of the chloro group with various organometallic reagents will be crucial.
C-H Functionalization: Direct C-H activation and functionalization of the pyrimidine (B1678525) core or the methyl groups represent a highly atom-economical approach to creating new derivatives. Research into regioselective C-H activation at the C5 or C6 methyl groups could open up new avenues for derivatization.
Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions for the introduction of complex functionalities.
Electrochemical Synthesis: Investigating the electrochemical properties of this compound could lead to the development of novel electrochemical synthetic methods for its modification, offering a green and reagent-light alternative to classical approaches.
A comparative overview of potential transformation pathways is presented in Table 1.
Table 1: Comparison of Potential Transformation Pathways for this compound
| Transformation Pathway | Potential Reagents/Catalysts | Potential Products | Research Focus |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyrimidines | Optimization of catalyst systems and substrate scope. researchgate.net |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl-, vinyl-, or aryl-substituted pyrimidines | Exploring functional group tolerance and reaction conditions. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl-substituted pyrimidines | Synthesis of conjugated pyrimidine systems. |
| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ru, Ir) | Directly functionalized pyrimidine core or side chains | Achieving high regioselectivity and efficiency. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The demand for rapid synthesis and screening of compound libraries necessitates the adoption of modern automation and flow chemistry techniques. Integrating the synthesis and derivatization of this compound into these platforms is a critical future direction.
Microwave-assisted synthesis has already been shown to be an effective method for accelerating reactions involving similar chloropyrimidines, offering higher yields and shorter reaction times compared to conventional heating. rsc.orgnih.govrsc.org This serves as a stepping stone towards more advanced automated systems.
Future development in this area should focus on:
Flow Chemistry: Developing continuous flow processes for the synthesis and subsequent modification of this compound. This would enable safer handling of reagents, precise control over reaction parameters (temperature, pressure, and time), and easier scalability.
Automated Synthesis Platforms: Utilizing robotic systems for high-throughput synthesis of derivative libraries based on the this compound scaffold. This would dramatically accelerate the discovery of new molecules with desired properties.
In-line Analysis: Integrating real-time analytical techniques (e.g., NMR, MS, IR) into flow reactors to monitor reaction progress and optimize conditions on the fly.
Rational Design of Novel Derivatized Pyrimidine Scaffolds for Diverse Chemical Applications
The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer agents that act as kinase inhibitors. nih.govnih.gov The rational design of novel derivatives of this compound is a promising avenue for discovering new molecules for various applications.
Strategies for Rational Design:
Structure-Based Drug Design: Utilizing computational tools like molecular docking to design derivatives that can selectively bind to specific biological targets. nih.gov The amino group and the modifiable chloro position provide key points for interaction and modification.
Fragment-Based Drug Discovery: Using this compound as a core fragment and building upon it to develop potent and selective inhibitors for therapeutic targets.
Materials Science Applications: The incorporation of the trifluoromethoxy (OCF3) group into heterocyclic compounds has been shown to enhance metabolic stability and lipophilicity in bioactive molecules and to be useful in the design of electronic materials. semanticscholar.orgrsc.org Exploring the introduction of such functional groups onto the pyrimidine ring could lead to novel materials with unique properties.
Table 2: Potential Applications of Derivatized Pyrimidine Scaffolds
| Application Area | Design Strategy | Target Properties |
|---|---|---|
| Medicinal Chemistry | Structure-based design, Bioisosteric replacement | Enhanced potency, selectivity, and pharmacokinetic properties. nih.govnih.gov |
| Agrochemicals | Lead optimization, QSAR studies | Improved pesticidal or herbicidal activity, reduced environmental impact. researchgate.net |
Sustainable and Atom-Economical Synthetic Approaches for Pyrimidine Building Blocks
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research must focus on developing more sustainable and atom-economical methods for the synthesis of this compound and related pyrimidine building blocks.
Current synthetic methods for pyrimidines can involve harsh reagents and generate significant waste. japsonline.com There is a pressing need for greener alternatives.
Key areas for improvement include:
Catalyst-Free Synthesis: Developing synthetic routes that minimize or eliminate the need for metal catalysts, which can be costly and toxic.
Solventless Reactions: Exploring solid-state reactions or mechanochemistry (ball milling) to reduce solvent usage, as has been demonstrated for the synthesis of other pyrimidine derivatives. rsc.org
Use of Renewable Feedstocks: Investigating the synthesis of the pyrimidine core from bio-based starting materials.
The development of such methods will not only reduce the environmental footprint of pyrimidine synthesis but also potentially lower production costs, making these valuable building blocks more accessible.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5,6-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A one-pot synthesis approach using iron(III) acetylacetonate (Fe(acac)₃) as a catalyst has been effective for analogous pyrimidine derivatives, enabling efficient cyclization and halogenation steps . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reagents like NH₃ or methylamine for methylation. Monitoring via TLC or HPLC ensures intermediate stability. For halogen retention, inert atmospheres (N₂/Ar) prevent dechlorination .
Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound, and what parameters are critical in assessing data quality?
- Methodological Answer : Single-crystal X-ray studies (e.g., using Mo/Kα radiation at 296 K) provide bond lengths, angles, and torsion angles. The SHELX suite (SHELXL/SHELXS) refines structures, with R factors (R₁ < 0.05) and wR₂ (< 0.15) indicating precision. Data-to-parameter ratios > 10:1 ensure statistical reliability. For example, a mean C–C bond length deviation of 0.003 Å confirms structural accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic bond lengths) in this compound?
- Methodological Answer : Iterative refinement using hybrid methods reconciles discrepancies. For instance, DFT calculations (B3LYP/6-31G*) can predict bond lengths, which are then compared to X-ray data. Systematic errors (e.g., thermal motion in X-ray) are minimized via Hirshfeld surface analysis. Multi-technique validation (NMR, IR, mass spectrometry) cross-checks functional group assignments .
Q. How can hydrogen-bonding networks in this compound derivatives be analyzed using graph-set notation, and what implications do these patterns have on supramolecular assembly?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., D(2) chains or R₂²(8) rings). Tools like Mercury (CCDC) visualize networks, while SHELXPRO generates hydrogen-bond tables. For example, N–H···N and C–H···Cl interactions in pyrimidin-4-amine derivatives stabilize 3D frameworks, influencing solubility and co-crystal formation .
Q. What role do substituent positions (e.g., chloro and methyl groups) play in modulating the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro group at C2 acts as a leaving site for Suzuki-Miyaura coupling, while methyl groups at C5/C6 sterically hinder Pd catalysts, requiring bulky ligands (e.g., SPhos) for efficiency. Electronic effects from substituents are quantified via Hammett constants (σₚ for Cl = +0.23), guiding solvent selection (e.g., toluene for electron-deficient aryl boronic acids) .
Q. What advanced safety protocols are recommended for handling halogenated pyrimidine derivatives during high-temperature reactions?
- Methodological Answer : Use Schlenk lines for air-sensitive steps, and conduct reactions in fume hoods with HEPA filters. Waste containing chloro derivatives is stabilized with 10% NaHCO₃ before disposal. Real-time gas monitoring (e.g., FTIR for HCl emissions) and personal protective equipment (silver shield® gloves) mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
